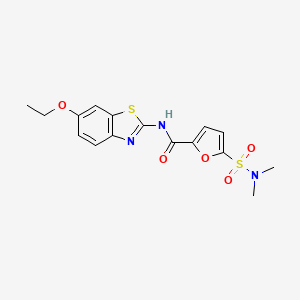
5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a furan ring, a benzothiazole moiety, and a dimethylsulfamoyl group. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its activity.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of benzothiazole and furan can inhibit the proliferation of cancer cells. For instance, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both 2D and 3D cultures with varied IC50 values indicating their effectiveness against tumor growth .
Table 1: IC50 Values of Related Compounds in Antitumor Studies
| Compound ID | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| 9 | NCI-H358 | Moderate | High |
These results suggest that the compound may interact with DNA or cellular receptors, leading to apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of compounds featuring benzothiazole has been documented, with studies showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural components likely contribute to its ability to penetrate bacterial membranes and disrupt cellular processes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | Escherichia coli | Low |
| 6 | Staphylococcus aureus | Moderate |
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or bacterial metabolism by binding to their active sites.
- DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, potentially leading to interference with replication and transcription processes .
- Signal Transduction Modulation : The compound may alter signaling pathways by interacting with cellular receptors.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study evaluated a series of furan derivatives for their cytotoxic effects on lung cancer cell lines, demonstrating that modifications to the benzothiazole structure could enhance activity .
- Another investigation focused on the antimicrobial properties of similar compounds, finding effective inhibition against various pathogens .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-4-23-10-5-6-11-13(9-10)25-16(17-11)18-15(20)12-7-8-14(24-12)26(21,22)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWAKCQHPJXRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














